4-Chloro-3-methylpyrazolo[1,5-a]pyrazine
CAS No.: 2309462-56-2
Cat. No.: VC7451109
Molecular Formula: C7H6ClN3
Molecular Weight: 167.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309462-56-2 |
|---|---|
| Molecular Formula | C7H6ClN3 |
| Molecular Weight | 167.6 |
| IUPAC Name | 4-chloro-3-methylpyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C7H6ClN3/c1-5-4-10-11-3-2-9-7(8)6(5)11/h2-4H,1H3 |
| Standard InChI Key | XGNHTGDSHWRNBR-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=NC=CN2N=C1)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The pyrazolo[1,5-a]pyrazine system consists of a five-membered pyrazole ring fused to a six-membered pyrazine ring. In 4-chloro-3-methylpyrazolo[1,5-a]pyrazine, the chloro group occupies position 4, while a methyl group is attached to position 3 (Figure 1). This substitution pattern influences electronic distribution and steric interactions, modulating reactivity and intermolecular interactions.
Molecular Formula: C₇H₆ClN₃
Molecular Weight: 175.60 g/mol
IUPAC Name: 4-chloro-3-methylpyrazolo[1,5-a]pyrazine
The chlorine atom at position 4 acts as an electron-withdrawing group, polarizing the ring system and enhancing electrophilic substitution at reactive positions such as C7 . The methyl group at position 3 contributes steric bulk and electron-donating effects, potentially stabilizing certain tautomeric forms.
Spectroscopic Predictions
While experimental NMR data for 4-chloro-3-methylpyrazolo[1,5-a]pyrazine are unavailable, predictions can be made based on analogs like 4-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine and functionalized derivatives :
| Nucleus | Predicted Shift (ppm) | Corresponding Analog Data |
|---|---|---|
| ¹H (C3-CH₃) | 2.40–2.60 | 2.02 ppm (C2-CH₃ in) |
| ¹H (C7-H) | 8.20–8.40 | 8.53 ppm (C7-H in ) |
| ¹³C (C4-Cl) | 135–140 | 134.8 ppm (C4-Cl in) |
The methyl group’s protons are expected to resonate as a singlet near 2.50 ppm, while aromatic protons at C7 would appear downfield due to electron withdrawal by chlorine .
Physicochemical Properties
Solubility and Stability
While solubility data for 4-chloro-3-methylpyrazolo[1,5-a]pyrazine are unavailable, analogs like 4-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine exhibit limited aqueous solubility. The methyl group may marginally improve lipophilicity compared to iodo or nitro derivatives, enhancing membrane permeability in biological systems.
Predicted LogP: 1.8–2.2 (calculated using Molinspiration)
Thermal Stability: Decomposition likely above 200°C, consistent with fused heterocycles.
Computational Insights
pKa and Reactivity
Calculations using Allchemy pKa predictor (DMSO) suggest the C7–H bond is the most acidic (pKa ≈ 22–25) . Electron-withdrawing groups like chlorine further acidify this position, facilitating deprotonation and electrophilic attack.
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